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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for utilizing Sulfo-Cyanine5.5 carboxylic
acid, a bright and photostable fluorescent dye, for labeling biomolecules and subsequent

analysis using flow cytometry.

Introduction to Sulfo-Cyanine5.5 Carboxylic Acid
Sulfo-Cyanine5.5 carboxylic acid is a fluorescent dye belonging to the cyanine family, known

for its exceptional brightness and photostability. Its spectral properties, with an excitation

maximum around 675 nm and an emission maximum around 694 nm, make it ideal for the red

channel in multicolor flow cytometry experiments, minimizing spectral overlap with other

common fluorophores. The presence of sulfo-groups enhances its water solubility, preventing

aggregation and ensuring efficient labeling of biomolecules in aqueous environments. The

carboxylic acid group allows for its conjugation to primary amines on proteins, such as

antibodies, through the formation of a stable amide bond, typically via a pre-activated ester like

N-hydroxysuccinimide (NHS) ester.

Properties of Sulfo-Cyanine5.5
A summary of the key quantitative properties of Sulfo-Cyanine5.5 is presented in the table

below. These properties are crucial for designing and optimizing flow cytometry experiments.
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Property Value

Excitation Maximum (Ex) ~675 nm

Emission Maximum (Em) ~694 nm

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Quantum Yield ~0.28

Molecular Weight (Varies based on salt form)

Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cyanine5.5 Carboxylic
Acid to Antibodies
This protocol outlines the steps for labeling an antibody with Sulfo-Cyanine5.5 carboxylic
acid. This process involves the activation of the carboxylic acid group to an NHS ester,

followed by conjugation to the antibody.

Materials:

Sulfo-Cyanine5.5 carboxylic acid

Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)

Phosphate-Buffered Saline (PBS)

Methodology:
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Activation of Sulfo-Cyanine5.5 Carboxylic Acid:

Dissolve Sulfo-Cyanine5.5 carboxylic acid, EDC, and NHS in anhydrous DMF or

DMSO.

The molar ratio of Dye:EDC:NHS should be approximately 1:1.2:1.5.

Incubate the mixture at room temperature for 1-2 hours in the dark to form the Sulfo-

Cyanine5.5-NHS ester.

Conjugation to Antibody:

Prepare the antibody at a concentration of 1-10 mg/mL in a carbonate-bicarbonate buffer

(pH 8.5-9.0).

Add the activated Sulfo-Cyanine5.5-NHS ester solution to the antibody solution. The

optimal molar ratio of dye to antibody will need to be determined empirically but typically

ranges from 5:1 to 20:1.

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle

stirring.

Purification of the Conjugate:

Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration

column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored fraction to elute will be the Sulfo-Cyanine5.5 labeled antibody.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for

Sulfo-Cyanine5.5).

Calculate the DOL using the following formula: DOL = (A₆₇₅ * ε₂₈₀_protein) / (A₂₈₀ - (A₆₇₅ *

CF₂₈₀)) * ε₆₇₅_dye
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Where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is a

correction factor for the dye's absorbance at 280 nm.
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Click to download full resolution via product page

Caption: Workflow for conjugating Sulfo-Cyanine5.5 carboxylic acid to an antibody.

Protocol 2: Staining of Cells with Sulfo-Cyanine5.5
Labeled Antibodies
This protocol describes the staining of a cell suspension with the Sulfo-Cyanine5.5 labeled

antibody for flow cytometry analysis.

Materials:

Sulfo-Cyanine5.5 labeled antibody

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc receptor blocking solution (optional)

Fixation and/or permeabilization buffers (if required for intracellular targets)

Methodology:

Cell Preparation:

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow

Cytometry Staining Buffer.

Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in

fresh staining buffer.

Fc Receptor Blocking (Optional):

If staining cells with Fc receptors (e.g., immune cells), incubate the cells with an Fc

blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.

Staining:
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Add the predetermined optimal concentration of the Sulfo-Cyanine5.5 labeled antibody to

the cell suspension.

Incubate for 20-30 minutes on ice or at 4°C in the dark.

Washing:

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove

unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.

Fixation (Optional):

If the cells are not to be analyzed immediately, they can be fixed with a suitable fixative

(e.g., 1-4% paraformaldehyde) for 15-20 minutes at room temperature.

Wash the cells once after fixation.

Resuspension:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

for analysis.
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Caption: Workflow for staining cells with a Sulfo-Cyanine5.5 labeled antibody.
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Protocol 3: Flow Cytometry Analysis
This protocol provides general guidelines for setting up a flow cytometer to detect Sulfo-

Cyanine5.5 fluorescence.

Instrument Setup:

Excitation: Use a laser line that is close to the excitation maximum of Sulfo-Cyanine5.5,

typically a 633 nm, 635 nm, or 640 nm red laser.

Emission Filter: Select a bandpass filter that captures the peak emission of Sulfo-

Cyanine5.5, such as a 695/40 nm or similar filter.

Compensation: When performing multicolor flow cytometry, it is essential to set up

compensation controls to correct for spectral overlap between fluorophores.

Unstained Control: To set the baseline fluorescence of the cell population.

Single-Stained Controls: For each fluorophore in the panel, including Sulfo-Cyanine5.5, to

calculate the compensation matrix.

Data Acquisition:

Run the unstained and single-stained controls to set the voltages/gains for each detector and

to calculate the compensation matrix.

Acquire data for the fully stained samples, ensuring a sufficient number of events are

collected for robust statistical analysis.

Data Analysis and Interpretation
The analysis of flow cytometry data involves gating on the cell population of interest and

quantifying the fluorescence intensity of the Sulfo-Cyanine5.5 signal. This can be used to

identify and enumerate cell populations expressing the target antigen, or to quantify the level of

antigen expression.
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Caption: Logical flow for flow cytometry data analysis.

Troubleshooting
Issue Possible Cause Suggested Solution

Low Signal Intensity

- Suboptimal dye-to-antibody

ratio.- Low antigen

expression.- Inefficient

staining.

- Optimize the DOL.- Use a

brighter fluorophore or amplify

the signal.- Increase antibody

concentration or incubation

time.

High Background

- Non-specific antibody

binding.- Insufficient washing.-

Dead cells present.

- Use an Fc block.- Increase

the number of wash steps.-

Include a viability dye to

exclude dead cells.

High Compensation Values - Significant spectral overlap.

- Choose fluorophores with

less spectral overlap.- Use

appropriate compensation

controls.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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